molecular formula C9H13ClN2O2 B15068188 1-(3-Nitrophenyl)propan-1-amine hydrochloride

1-(3-Nitrophenyl)propan-1-amine hydrochloride

Cat. No.: B15068188
M. Wt: 216.66 g/mol
InChI Key: DOUHSTOUMBJFNC-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of propanamine, where the amine group is attached to a 3-nitrophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)propan-1-amine hydrochloride typically involves the nitration of a propanamine derivative followed by the introduction of a hydrochloride group. One common method involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base to form 3-nitrophenyl-2-nitropropene. This intermediate is then reduced to 1-(3-nitrophenyl)propan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitrophenyl)propan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)propan-1-amine hydrochloride
  • 1-(2-Nitrophenyl)propan-1-amine hydrochloride
  • 1-(3-Nitrophenyl)ethan-1-amine hydrochloride

Uniqueness

1-(3-Nitrophenyl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The position of the nitro group on the aromatic ring plays a crucial role in determining the compound’s chemical and biological properties .

Properties

IUPAC Name

1-(3-nitrophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHSTOUMBJFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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